Cas no 79899-07-3 (Imidazo[1,5-a]pyrimidine, 4-chloro-2-methyl-6-(1-methylethyl)-)

Imidazo[1,5-a]pyrimidine, 4-chloro-2-methyl-6-(1-methylethyl)- structure
79899-07-3 structure
Product name:Imidazo[1,5-a]pyrimidine, 4-chloro-2-methyl-6-(1-methylethyl)-
CAS No:79899-07-3
MF:C10H12N3Cl
MW:209.67538
CID:531488
PubChem ID:13015248

Imidazo[1,5-a]pyrimidine, 4-chloro-2-methyl-6-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,5-a]pyrimidine, 4-chloro-2-methyl-6-(1-methylethyl)-
    • 4-chloro-2-methyl-6-propan-2-ylimidazo[1,5-a]pyrimidine
    • DTXSID90515239
    • 4-Chloro-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine
    • 4-CHLORO-6-ISOPROPYL-2-METHYLIMIDAZO[1,5-A]PYRIMIDINE
    • 79899-07-3
    • Inchi: InChI=1S/C10H12ClN3/c1-6(2)10-12-5-9-13-7(3)4-8(11)14(9)10/h4-6H,1-3H3
    • InChI Key: CMWZNDLZHPVKCS-UHFFFAOYSA-N
    • SMILES: CC1=NC2=CN=C(N2C(=C1)Cl)C(C)C

Computed Properties

  • Exact Mass: 209.0719751g/mol
  • Monoisotopic Mass: 209.0719751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2Ų
  • XLogP3: 3.6

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